3,3,3-trimethoxypropanenitrile
Overview
Description
3,3,3-Trimethoxypropionitrile: is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.1564 g/mol . It is a colorless oil that is hygroscopic and should be stored under an inert atmosphere . This compound is used in various chemical and biochemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trimethoxypropionitrile can be synthesized through several methods. One common method involves the reaction of 3,3,3-trimethoxypropionic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the nitrile . The reaction conditions typically involve refluxing the acid chloride with ammonia in an inert solvent such as chloroform or methanol .
Industrial Production Methods: Industrial production of 3,3,3-Trimethoxypropionitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trimethoxypropionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include amines , alcohols , and thiols .
Major Products:
Oxidation: Formation of 3,3,3-trimethoxypropionic acid.
Reduction: Formation of 3,3,3-trimethoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trimethoxypropionitrile is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3,3-Trimethoxypropionitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in chemical and biochemical research .
Comparison with Similar Compounds
- 3-Methoxypropionitrile
- 3,3-Dimethoxypropionitrile
- 3,3,3-Trifluoropropionitrile
Comparison: 3,3,3-Trimethoxypropionitrile is unique due to its three methoxy groups, which provide distinct reactivity and chemical properties compared to similar compounds. For example, 3-Methoxypropionitrile has only one methoxy group, making it less reactive in certain chemical reactions. Similarly, 3,3-Dimethoxypropionitrile has two methoxy groups, offering different reactivity and properties .
Properties
IUPAC Name |
3,3,3-trimethoxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDXQYLAATRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC#N)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220415 | |
Record name | 3,3,3-Trimethoxypropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-31-7 | |
Record name | 3,3,3-Trimethoxypropionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trimethoxypropionitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported purity of the synthesized 3,3,3-Trimethoxypropanenitrile, and which analytical technique was used to determine it?
A1: The synthesized this compound achieved a purity of 98.08% as determined by gas chromatography (GC) analysis. []
Q2: What spectroscopic methods were employed to confirm the identity of the synthesized this compound?
A2: The identity of the synthesized product was confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy. []
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